cis-3-Hexenyl phenylacetate
Overview
Description
cis-3-Hexenyl phenylacetate: is an organic compound with the molecular formula C14H18O2 and a molecular weight of 218.29 g/mol . It is an ester formed from the reaction between cis-3-hexenol and phenylacetic acid. This compound is known for its pleasant green, floral, and fruity aroma, making it a valuable ingredient in the flavor and fragrance industry .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-3-Hexenyl phenylacetate can undergo oxidation reactions, particularly at the double bond in the hexenyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, ozone, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Products include epoxides and diols.
Reduction: Products include alcohols.
Substitution: Products vary depending on the nucleophile used.
Scientific Research Applications
cis-3-Hexenyl phenylacetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which cis-3-Hexenyl phenylacetate exerts its effects is primarily through its interaction with olfactory receptors. When inhaled, the compound binds to specific receptors in the nasal cavity, triggering a signal transduction pathway that results in the perception of its characteristic aroma . Additionally, its ester group can undergo hydrolysis in biological systems, releasing cis-3-hexenol and phenylacetic acid, which may have their own biological activities .
Comparison with Similar Compounds
cis-3-Hexenyl acetate: Similar in structure but with an acetate group instead of a phenylacetate group.
cis-3-Hexenyl salicylate: Contains a salicylate group, giving it a more floral and balsamic scent.
Hexyl phenylacetate: Lacks the double bond in the hexenyl group, resulting in a different olfactory profile.
Uniqueness: cis-3-Hexenyl phenylacetate is unique due to its combination of a green, floral, and fruity aroma, which is not as pronounced in its similar compounds. This makes it particularly valuable in creating complex fragrance profiles .
Properties
IUPAC Name |
hex-3-enyl 2-phenylacetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c1-2-3-4-8-11-16-14(15)12-13-9-6-5-7-10-13/h3-7,9-10H,2,8,11-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJKFIIYSBXHBCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCCOC(=O)CC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90866096 | |
Record name | Hex-3-en-1-yl phenylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90866096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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